2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(2-methoxyethyl)acetamide
Description
This compound is a thiazole-based acetamide derivative featuring a sulfanyl linkage and a methoxyethyl substituent. Its structure includes a 1,3-thiazol-4-yl core modified with a carbamoylmethylsulfanyl group at position 2 and an N-(2-methoxyethyl)acetamide moiety at position 2. Such structural motifs are associated with bioactivity in medicinal chemistry, particularly in anti-inflammatory and antimicrobial applications .
Properties
IUPAC Name |
2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S2/c1-12(23)20-13-4-3-5-14(8-13)21-17(25)11-28-18-22-15(10-27-18)9-16(24)19-6-7-26-2/h3-5,8,10H,6-7,9,11H2,1-2H3,(H,19,24)(H,20,23)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRNRXVWICSMQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(2-methoxyethyl)acetamide typically involves multiple steps, including the formation of the thiazole ring, the introduction of the sulfanyl group, and the coupling of the acetamide moiety. Common synthetic routes may involve the use of starting materials such as 3-acetamidophenyl isothiocyanate, 2-bromoacetic acid, and 2-methoxyethylamine. The reaction conditions often include the use of solvents like dimethylformamide or dichloromethane, and catalysts such as triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the identity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide moiety can be reduced to form corresponding amines.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions may vary depending on the substituent, but typical reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the acetamide moiety may produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Data Table: Comparative Overview of Acetamide Derivatives
Biological Activity
The compound 2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(2-methoxyethyl)acetamide is a complex organic molecule recognized for its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various biological activities, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a thiazole ring, an acetamidophenyl moiety, and a methoxyethyl group. The presence of the thiazole ring is significant as it contributes to the compound's biological properties, including antimicrobial and anticancer activities.
IUPAC Name:
this compound
Molecular Formula:
C18H22N4O3S2
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the thiazole ring through condensation reactions involving α-haloketones and thioamides. The final product is obtained through amide bond formation between the thiazole derivative and the acetamidophenylacetamide moiety.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The thiazole ring may inhibit various enzymes involved in metabolic pathways.
- Receptor Modulation: The acetamidophenyl group can enhance binding affinity to certain receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 20 - 25 |
| Staphylococcus aureus | 15 - 20 |
| Candida albicans | 20 - 25 |
These results suggest that the compound may possess similar antimicrobial properties due to its structural similarities with known active compounds .
Anticancer Activity
Studies on thiazole derivatives have revealed potential anticancer effects. For example, compounds featuring a thiazole moiety have been evaluated for their ability to inhibit cancer cell proliferation in vitro:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values: Ranged from 10 µM to 25 µM for various derivatives.
The mechanism often involves apoptosis induction and cell cycle arrest at specific phases.
Anti-inflammatory Effects
Some studies have highlighted the anti-inflammatory potential of thiazole derivatives. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Case Studies
- Study on Antimicrobial Efficacy: A study evaluated several thiazole derivatives against Escherichia coli and reported significant inhibition with some compounds achieving up to a 25 mm inhibition zone. This suggests that modifications in the structure could enhance efficacy against resistant strains .
- Anticancer Properties: A recent investigation into the anticancer effects of related compounds demonstrated that certain thiazoles could inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells.
Q & A
Q. Critical Considerations :
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
- Monitor reaction progress using TLC or HPLC-MS to ensure intermediate purity.
Q. Table 1: Synthetic Steps and Conditions
Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?
Methodological Answer:
A combination of techniques is required:
- ¹H/¹³C NMR : Assign peaks for sulfanyl (δ 3.2–3.5 ppm), thiazole protons (δ 7.1–7.3 ppm), and acetamide carbonyls (δ 168–170 ppm) .
- FT-IR : Confirm C=O stretches (1650–1700 cm⁻¹) and N-H bends (3300–3500 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., P2₁/c space group, R-factor < 0.05) .
Q. Table 2: Key Spectral Data
| Technique | Critical Signals | Structural Assignment | Reference |
|---|---|---|---|
| ¹H NMR | δ 3.35 (s, 2H) | -SCH₂CO- group | |
| ¹³C NMR | δ 170.2 | Acetamide C=O | |
| X-ray | d(C-S) = 1.81 Å | Thiazole-sulfanyl bond |
Advanced: How should researchers design in vitro assays to evaluate antimicrobial activity?
Methodological Answer:
Experimental Design :
- Microbial Strains : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) reference strains .
- Concentration Range : Test 0.5–128 µg/mL in Mueller-Hinton broth via microdilution (CLSI guidelines) .
- Controls : Include ciprofloxacin (positive) and DMSO (solvent control).
Q. Data Interpretation :
- MIC/MBC Determination : Compare growth inhibition (OD₆₀₀) at 24 hours.
- Mechanistic Studies : Perform time-kill assays and synergism tests with β-lactams if resistance is observed .
Q. Table 3: Assay Parameters
| Parameter | Details | Reference |
|---|---|---|
| Incubation | 37°C, 24h, aerobic | |
| Replicates | n = 3 per concentration | |
| Endpoint | MIC: ≥80% inhibition |
Advanced: How can contradictions in reported solubility or stability data be resolved?
Methodological Answer :
Discrepancies often arise from variations in solvent systems, pH, or temperature. Strategies include:
Standardized Protocols : Use USP buffers (pH 1.2–7.4) and shake-flask method for solubility .
Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring .
Data Harmonization : Cross-validate using multiple techniques (e.g., NMR vs. UV-Vis for solubility) .
Q. Case Study :
- reports solubility >61.3 µg/mL in DMSO, while other studies note pH-dependent precipitation. Replicate under controlled pH (6.8) and temperature (25°C) to resolve .
Advanced: What computational approaches predict target interactions for mechanism elucidation?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to bacterial enoyl-ACP reductase (PDB: 1BVR). Key interactions: sulfanyl-thiazole with Arg158 .
- QSAR Modeling : Train models on thiazole derivatives’ logP and MIC data to predict bioactivity .
- MD Simulations : Assess binding stability (e.g., 100 ns trajectories in GROMACS) .
Q. Validation :
Advanced: How to optimize experimental design for ecotoxicological studies?
Methodological Answer :
Based on ’s framework:
Environmental Fate Analysis :
- Measure logP (octanol-water) and soil adsorption coefficients (Kd) .
Toxicity Assays :
- Use Daphnia magna (48h LC₅₀) and algal growth inhibition (OECD 201) .
Data Integration :
- Apply probabilistic risk assessment models (e.g., EPA ECOTOX) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
